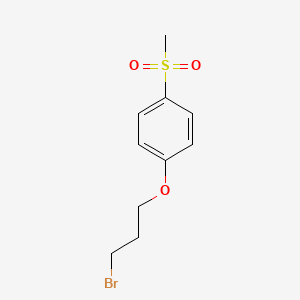
1-(3-Bromopropoxy)-4-methanesulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropoxy)-4-methanesulfonylbenzene is a useful research compound. Its molecular formula is C10H13BrO3S and its molecular weight is 293.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radical-Scavenging Activity
Highly brominated compounds, including bromophenols, have been isolated from marine sources such as the red alga Symphyocladia latiuscula. These compounds, characterized by their bromination patterns and structural features including sulfone groups, exhibit potent radical-scavenging activities. Their radical-scavenging capabilities suggest potential applications in protecting against oxidative stress or in the development of antioxidant agents. This aligns with the broader research interest in brominated organic molecules for their bioactive properties, which could be relevant for the derivatives of 1-(3-Bromopropoxy)-4-methanesulfonylbenzene in exploring antioxidant applications (Duan, Li, & Wang, 2007).
Oxidative Bromination Catalysts
The use of silica-supported iron phosphate catalysts for oxidative bromination, particularly in methane conversion, highlights the importance of brominated compounds and their roles in catalysis. Such research may pave the way for the development of more efficient and stable catalysts for industrial applications, including the synthesis or modification of compounds like this compound. The ability to selectively brominate methane or other hydrocarbons with high efficiency and selectivity has significant implications for the chemical industry, suggesting potential research avenues for applying this compound in catalytic processes (Lin et al., 2010).
Aldose Reductase Inhibitory Effects
Bromophenols from the red alga Symphyocladia latiuscula have shown significant aldose reductase inhibitory activity. This enzyme plays a crucial role in the diabetic complications pathway, suggesting that brominated compounds like those studied could have therapeutic applications in managing or preventing diabetes-related conditions. Research in this area could extend to derivatives of this compound, exploring its potential as a framework for developing new aldose reductase inhibitors (Wang et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds such as (3-bromopropoxy)-tert-butyldimethylsilane are known to introduce propanol functionality to many pharmaceuticals . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
It’s known that similar compounds can act as alkylating agents . Alkylating agents can transfer an alkyl group to the target molecule, which can lead to changes in its structure and function.
Biochemical Pathways
Given its potential role as an alkylating agent , it could potentially affect a wide range of biochemical pathways by modifying the structure of key biomolecules.
Result of Action
As an alkylating agent , it could potentially cause structural modifications in target molecules, leading to changes in their function.
Eigenschaften
IUPAC Name |
1-(3-bromopropoxy)-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-15(12,13)10-5-3-9(4-6-10)14-8-2-7-11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCQASKMSSBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
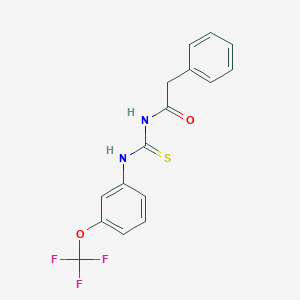
![2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2955905.png)
![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)
![Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2955909.png)
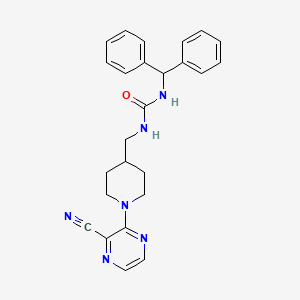
![Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate](/img/structure/B2955912.png)
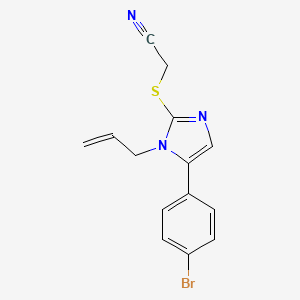
![9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2955914.png)
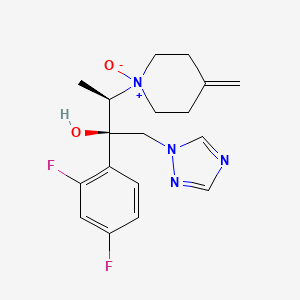
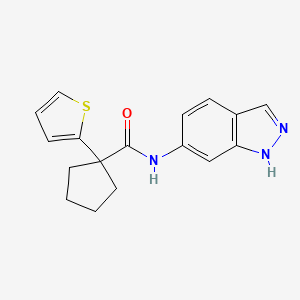
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)
![(5As,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline](/img/structure/B2955924.png)
![2-Amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2955925.png)
![(E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2955927.png)
